2,2-Diethoxy-2-pyridin-4-ylethanamine

Description

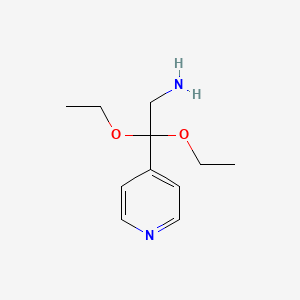

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethoxy-2-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-3-14-11(9-12,15-4-2)10-5-7-13-8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUQGUNFLCTQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)(C1=CC=NC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319732 | |

| Record name | 2,2-diethoxy-2-pyridin-4-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-44-2 | |

| Record name | 74209-44-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diethoxy-2-pyridin-4-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis of 2,2-Diethoxy-2-pyridin-4-ylethanamine

A direct and effective method for the synthesis of this compound is the Neber rearrangement, a powerful tool for converting ketoximes into α-amino ketones, which can be trapped as their acetal (B89532) derivatives. wikipedia.orgnumberanalytics.com

Oxime Formation: 4-Acetylpyridine (B144475) is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding oxime. This reaction typically yields a mixture of E and Z isomers.

Tosylation of the Oxime: The hydroxyl group of the 4-acetylpyridine oxime is converted into a better leaving group by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine (B92270). This results in the formation of the O-tosylated oxime.

Neber Rearrangement: The oxime tosylate is then subjected to the Neber rearrangement conditions. Treatment with a strong base, such as potassium ethoxide in absolute ethanol (B145695), generates a carbanion which displaces the tosylate group to form a transient azirine intermediate. The presence of ethanol as the solvent allows for the in-situ trapping of the azirine, which upon workup with water, yields the final product, this compound. wikipedia.orgorgsyn.org The Beckmann rearrangement can be a competing side reaction. wikipedia.org

A detailed procedure for this synthesis has been published in Organic Syntheses, highlighting its practicality and reliability. orgsyn.org

The efficiency of the Neber rearrangement for the synthesis of this compound is dependent on carefully controlled reaction conditions. The following table summarizes the reported yields for each step of the synthesis as described in the literature. orgsyn.org

| Step | Reactants | Reagents | Product | Yield |

| 1 | 4-Acetylpyridine | Hydroxylamine hydrochloride, Sodium carbonate | 4-Acetylpyridine oxime | 81-88% |

| 2 | 4-Acetylpyridine oxime | p-Toluenesulfonyl chloride, Pyridine | 4-Acetylpyridine oxime tosylate | 95% |

| 3 | 4-Acetylpyridine oxime tosylate | Potassium, Absolute ethanol | This compound | Not specified |

It is noted that the final product, an α-amino acetal, should be protected from moisture as it can readily undergo hydrolysis. orgsyn.org

General Approaches for α-Amino Acetal Synthesis Relevant to the Compound

Beyond the specific Neber rearrangement protocol, several general methods for the synthesis of α-amino ketones and their derivatives are applicable to the preparation of compounds like this compound.

The reduction of α-azido ketones is a well-established route to α-amino ketones. However, the direct reduction often leads to self-condensation of the product to form pyrazines. A more effective strategy involves the reduction of an α-azido ketone to the corresponding α-amino ketone, followed by immediate protection of the amino group or conversion to a stable derivative like an acetal.

A preferred method for the selective reduction of α-azido ketones utilizes tin(II) chloride. This approach has been shown to be effective for a range of substrates. Immediate protection of the resulting amino group, for instance with a Boc group, is crucial to prevent dimerization. While not directly reported for this compound, this methodology presents a viable, albeit indirect, synthetic route.

The chemistry of α-haloketones is characterized by their high reactivity towards nucleophiles, a consequence of the inductive effect of both the carbonyl group and the halogen atom. This enhanced electrophilicity at the α-carbon makes them susceptible to nucleophilic attack.

Extending this reactivity to α-haloketimines suggests a plausible pathway for the synthesis of α-amino acetals. An α-haloketimine, formed from the corresponding α-haloketone, could theoretically react with an alcohol, such as ethanol, in a nucleophilic substitution reaction. The alcohol would attack the electrophilic α-carbon, displacing the halide and, after proton transfer steps, forming the desired α-amino acetal. While this approach is chemically reasonable, specific examples of this transformation leading to α-amino acetals were not prominently featured in the surveyed literature.

The reaction of N,N-dichloroamines with a strong base like sodium ethoxide is another potential, though less commonly cited, method for the synthesis of α-amino ketones and their derivatives. The proposed mechanism would likely involve elimination and rearrangement steps. However, detailed studies or specific applications of this reaction for the synthesis of α-amino acetals, particularly for heterocyclic compounds like this compound, are not well-documented in the reviewed scientific literature.

Assembly of Pyridine-Ethylamine Substructures

The construction of the core pyridine-ethylamine framework is a critical phase of the synthesis, for which several modern synthetic methods are available.

Alkylation: Directly alkylating a pyridine ring at a specific carbon atom can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards traditional electrophilic substitution like Friedel-Crafts reactions. youtube.com However, regioselective methods have been developed. For C-4 alkylation, one strategy involves the use of a temporary blocking group on the pyridine nitrogen. This directs the incoming alkyl group to the 4-position, after which the blocking group is removed. chemistryviews.org For example, a pyridinium (B92312) salt derived from maleic acid can be used as a substrate in Minisci-type radical alkylation reactions to achieve selective C-4 functionalization. chemistryviews.org Another approach involves the deprotonation of a pyridine C-H bond using a strong base like lithium diisopropylamide (LDA) to form a lithiated intermediate, which can then react with an alkyl halide electrophile. youtube.com

Cross-Coupling: Modern palladium- and nickel-catalyzed cross-coupling reactions offer powerful and versatile tools for forming the crucial C-C bond between the pyridine ring and the ethylamine (B1201723) side chain. These methods typically involve coupling an organometallic pyridine reagent with a suitable halide, or vice-versa.

Suzuki-Miyaura Coupling: While widely used, this reaction can be problematic with certain pyridine substrates, particularly those substituted at the 2-position. rsc.org

Sulfinate Coupling: As a robust alternative to boronic acids, pyridine sulfinates have emerged as excellent nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides, demonstrating broad scope and utility. rsc.org

Nickel-Catalyzed Coupling: Nickel catalysts have been successfully employed in the cross-coupling of benzylic pyridinium salts with arylboronic acids, providing an efficient route to di(hetero)arylmethanes. nih.gov This method is tolerant of a wide range of functional groups and can be performed as a one-pot procedure starting from the corresponding primary amine. nih.gov

Radical Coupling: A pyridine-pyridine cross-coupling has been developed using pyridyl phosphonium (B103445) salts and cyanopyridines, which proceeds through a radical-radical coupling mechanism to form 2,4'-bipyridines with high regioselectivity. nih.gov

Table 2: Examples of Cross-Coupling Strategies for Pyridine Functionalization

| Coupling Method | Pyridine Partner | Coupling Partner | Catalyst System | Key Feature | Citations |

|---|---|---|---|---|---|

| Sulfinate Coupling | Pyridine-2-sulfinate | Aryl Halide | Palladium Catalyst | Overcomes limitations of pyridine-2-boronates in Suzuki reactions. | rsc.org |

| Pyridinium Salt Coupling | Benzylic Pyridinium Salt | Arylboronic Acid | Nickel/Phenanthroline | Efficiently converts benzylic amines to diarylmethanes via C-N bond activation. | nih.gov |

| Radical Coupling | Pyridyl Phosphonium Salt | Cyanopyridine | B₂pin₂ (as electron transfer reagent) | Highly regioselective for forming specific bipyridine linkages. | nih.gov |

The target molecule, this compound, contains a stereocenter at the carbon atom bonded to both the pyridine ring and the amino group. Therefore, a racemic synthesis would yield a mixture of two enantiomers. The separation of these enantiomers, or chiral resolution, is a critical step for applications where stereochemistry is important. Several established methods are applicable, as demonstrated in the resolution of analogous pyridyl-ethylamines. rsc.orgresearchgate.netnih.gov

Fractional Crystallization of Diastereomeric Salts: This is a classical and effective method for resolving racemic amines. google.com The process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or mandelic acid, or a sulfonic acid. nih.govnih.gov This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by careful, repeated crystallization. rsc.org For instance, racemic 1-(pyridin-2-yl)ethylamine has been successfully resolved by fractional crystallization of the salts formed with a chiral acid, yielding both the (R) and (S) enantiomers in high enantiomeric purity. rsc.org

Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective method for chiral resolution. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other. Lipases are commonly used enzymes for this purpose, often catalyzing the enantioselective acetylation of amines or alcohols. researchgate.netnih.gov For example, the resolution of racemic 1-(2-pyridyl)ethanols has been achieved with excellent enantiomeric purities using lipase-catalyzed asymmetric acetylation. researchgate.net The enzyme acylates one enantiomer, allowing the resulting ester to be easily separated from the unreacted alcohol enantiomer. This approach provides access to both enantiomers in high optical purity.

Reactivity Profiles and Reaction Mechanisms

Acetal (B89532) Hydrolysis and Stability Considerations

The diethyl acetal group in 2,2-diethoxy-2-pyridin-4-ylethanamine serves as a protected form of an aldehyde. The stability of this group is highly dependent on the pH of the environment.

Under acidic conditions, acetals undergo hydrolysis to regenerate the parent aldehyde and the corresponding alcohol. chemistrysteps.comorgoreview.com The generally accepted mechanism for this transformation proceeds via an A-1 or A-2 pathway. acs.orgosti.gov The reaction is initiated by protonation of one of the ethoxy oxygen atoms, converting the alkoxy group into a good leaving group (ethanol). pearson.com Subsequent departure of ethanol (B145695) is assisted by the lone pair of the adjacent oxygen atom, forming a resonance-stabilized oxonium ion. Nucleophilic attack by water on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal. chemistrysteps.com The process then repeats with the second ethoxy group, ultimately yielding the corresponding aminoaldehyde, 4-(2-amino-1-oxoethyl)pyridine, and two equivalents of ethanol. orgoreview.com The entire process is reversible, and the forward reaction (hydrolysis) is favored by the presence of excess water. chemistrysteps.com

Conversely, acetals are generally stable under basic and nucleophilic conditions. stackexchange.com The absence of an acidic proton to activate the ethoxy groups as leaving groups prevents hydrolysis. libretexts.org Therefore, the acetal in this compound is expected to remain intact during reactions carried out in basic media, a property often exploited in synthetic chemistry for protecting carbonyl functionalities. chemistrysteps.comlibretexts.org The stability of aminoacetaldehyde diethyl acetal, a related compound, is noted to be moderate under standard conditions, implying that while generally stable, it is not entirely inert. cymitquimica.com

Table 1: Stability of the Acetal Group in this compound

| Condition | Reactivity | Products of Reaction |

| Acidic (aq.) | Hydrolysis | 4-(2-Amino-1-oxoethyl)pyridine, Ethanol |

| Basic/Nucleophilic | Stable | No reaction at the acetal |

Intramolecular Cyclization Reactions Involving the Acetal and Amine Functionalities

The proximate arrangement of the primary amine and the masked aldehyde (acetal) in this compound provides a template for various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems.

The synthesis of imidazo[1,2-a]pyrimidine (B1208166) scaffolds is a significant area of research due to their wide-ranging biological activities. rsc.orgnih.gov These structures are typically formed from the reaction of a 2-aminopyrimidine (B69317) with an α-haloketone or a related 1,2-dicarbonyl equivalent. nih.gov While direct intramolecular cyclization of this compound to an imidazopyrimidine is not a direct pathway, the molecule can serve as a precursor.

A plausible synthetic route would involve a multi-step, one-pot process. First, the primary amine of this compound could be reacted with a reagent such as a cyanate (B1221674) or cyanamide (B42294) to construct the pyrimidine (B1678525) portion of the final heterocycle. Subsequent acid-catalyzed hydrolysis of the acetal would unmask the aldehyde functionality. This intermediate, now containing both the newly formed pyrimidine ring and the aldehyde, would be primed for an intramolecular cyclization-condensation reaction to forge the imidazole (B134444) ring, yielding a substituted imidazo[1,2-a]pyrimidine. The synthesis of imidazo[1,2-a]pyrimidine derivatives from 2-aminopyrimidine and 2-bromoacetophenone (B140003) is a well-established method that proceeds via initial condensation followed by cyclization. nih.gov

The aminoacetal moiety can participate in cyclization reactions with aromatic nucleophiles, most notably in variations of the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline or related heterocyclic system. wikipedia.orgyoutube.com For this compound, after hydrolysis of the acetal to the aminoaldehyde, the molecule itself does not fit the classic β-arylethylamine template. However, it could react with an external, electron-rich aromatic compound in an intermolecular Pictet-Spengler-type reaction. The iminium ion, formed from the condensation of the newly generated aldehyde and the primary amine, would be the key electrophilic intermediate. wikipedia.org

The Bischler-Napieralski reaction is another powerful method for synthesizing 3,4-dihydroisoquinolines, but it proceeds via the cyclization of β-arylethylamides using dehydrating agents like POCl₃ or P₂O₅. nrochemistry.comwikipedia.org To utilize this compound in such a reaction, it would first need to be acylated at the primary amine. Following acylation, the resulting amide could undergo an intramolecular electrophilic attack on the pyridine (B92270) ring, provided the ring is sufficiently activated towards electrophilic substitution. The reaction typically requires electron-donating groups on the aromatic ring to proceed efficiently. jk-sci.com Judicious substrate design can even lead to an "interrupted" Bischler-Napieralski reaction, yielding complex polycyclic scaffolds. nih.gov

Table 2: Potential Cyclization Reactions

| Reaction Name | Key Intermediate | Potential Product Type | Necessary Pre-reaction |

| Imidazopyrimidine Synthesis | Aminoaldehyde, Guanidine/Cyanamide derivative | Imidazo[1,2-a]pyrimidine | Amine functionalization & Acetal hydrolysis |

| Pictet-Spengler Reaction | Iminium ion | Tetrahydroisoquinoline derivative (intermolecular) | Acetal hydrolysis |

| Bischler-Napieralski Reaction | Nitrilium ion or Imine-ester | Dihydroisoquinoline derivative | Acylation of amine |

Reactivity of the Pyridine Moiety

The pyridine ring in this compound is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. The substituent at the 4-position significantly influences its reactivity.

Nucleophilic dearomatization is a powerful strategy for converting flat aromatic compounds into three-dimensional saturated or partially saturated heterocycles. nih.govacs.org The inherent low reactivity of pyridine towards dearomatization often necessitates activation of the ring. nih.gov This can be achieved by N-alkylation or N-acylation, which generates a pyridinium (B92312) salt. These salts are highly electrophilic at the C2 and C4 positions and readily undergo nucleophilic attack. nih.gov

In the case of this compound, after conversion to an N-acylpyridinium salt, a nucleophile would preferentially attack the C2 (or C6) position, as the C4 position is already substituted. The outcome of such reactions can lead to the formation of dihydropyridine (B1217469) derivatives. For instance, the dearomatization of 4-methoxypyridine (B45360) has been achieved through activation with chloroformates followed by reaction with organozinc nucleophiles. mdpi.com The mechanism of nucleophilic substitution on N-methyl-4-substituted pyridinium salts has been shown to be similar to that of substituted nitrobenzenes. acs.org

Direct alkylation of the pyridine ring can be challenging. Friedel-Crafts type reactions are generally unsuccessful on electron-deficient pyridines unless strong electron-donating groups are present. youtube.com However, radical alkylation, particularly the Minisci reaction , provides an effective alternative. wikipedia.org The Minisci reaction involves the addition of a nucleophilic radical to a protonated (and therefore more electron-deficient) pyridine ring. wikipedia.org

For this compound, under acidic conditions, the pyridine nitrogen would be protonated. The addition of an alkyl radical (often generated from a carboxylic acid via oxidative decarboxylation) would occur at the C2 or C3 position. The regioselectivity is governed by a combination of steric and electronic factors. To achieve selective C4-alkylation of pyridines, strategies often involve the use of a blocking group on the nitrogen. nih.govacs.orgchemistryviews.org Other modern methods for pyridine alkylation involve the use of alkyllithium reagents, which can show divergent regioselectivity based on the specific reagent and solvent system used. acs.org For instance, certain conditions can favor C4-alkylation even in the presence of other substituents. rsc.org

Coordination Chemistry and Its Influence on Reaction Pathways

The coordination chemistry of this compound is dictated by the presence of two potential donor sites: the nitrogen atom of the pyridine ring and the primary amine group. The pyridine ring, a common ligand in coordination chemistry, can coordinate to a metal center as a Lewis base. The nature of this coordination is significantly influenced by the electronic properties of substituents on the ring. For this compound, the ethanamine substituent at the 4-position can modulate the electron density of the pyridine nitrogen.

The functionalization of pyridine ligands with either electron-donating or electron-withdrawing groups can lead to substantial changes in the physicochemical properties of the resulting coordination compounds. nih.gov Studies on various 4-substituted pyridine ligands have shown that their coordination properties can be systematically tuned. nih.gov For instance, the basicity of the pyridine nitrogen, a key factor in its coordination strength, is affected by the substituent. This, in turn, can influence the catalytic activity of the metal complex. In palladium(II) complexes with 4-substituted pyridine ligands, a clear relationship has been observed between the ligand's basicity (as estimated by pKa values) and the NMR chemical shifts upon coordination. nih.gov

The ethanamine moiety in this compound introduces the possibility of chelation, where both the pyridine nitrogen and the amino nitrogen bind to the same metal center, forming a stable chelate ring. This bidentate coordination mode is common for ligands with similar structures, such as 2-(2-pyridyl)ethylamine. The formation of such a chelate can significantly alter the reactivity of the metal center and the ligand itself. For example, in catalytic reactions, the geometry imposed by the chelating ligand can influence the selectivity of the transformation.

The coordination of the pyridine nitrogen to a metal center can also activate the pyridine ring towards certain reactions. For instance, the π-coordination of a pyridine ring to a ruthenium catalyst has been shown to facilitate the amination of aminopyridines. nih.gov While this specific reaction involves the cleavage of a C-N bond on the pyridine ring, it highlights how coordination can dramatically alter the reactivity pathways of pyridine derivatives.

Mechanistic Investigations of Synthetic Transformations

Elucidating Pathways of Alpha-Amino Acetal Conversions

The alpha-amino acetal functionality in this compound is susceptible to several transformations, with hydrolysis being a key reaction pathway. Acetals are generally stable under neutral and basic conditions but undergo hydrolysis in the presence of acid to yield a carbonyl compound and the corresponding alcohol. masterorganicchemistry.comchemistrysteps.com For this compound, acidic hydrolysis would lead to the formation of 4-pyridylacetaldehyde, ethanol, and ammonium (B1175870) ions.

The mechanism of acetal hydrolysis is well-studied and typically proceeds through a step-wise process. The reaction is initiated by the protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol). chemistrysteps.com Subsequent departure of ethanol is often assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. This is generally the rate-determining step of the reaction. masterorganicchemistry.com The oxonium ion is then attacked by a water molecule, forming a hemiacetal after deprotonation. The process is repeated with the second ethoxy group, ultimately yielding the corresponding aldehyde or ketone.

The rate of acetal hydrolysis is highly dependent on the pH of the solution. Studies on the hydrolysis kinetics of various acetals have shown a dramatic decrease in the hydrolysis rate with increasing pH. researchgate.net For instance, in one study, the hydrolysis rate of a ketal decreased by a factor of three when the pH was increased from 5.0 to 5.5, and by another factor of six when the pH was raised to 6.5. researchgate.net It is expected that this compound would exhibit similar pH-dependent hydrolysis kinetics. The presence of the pyridine ring could also influence the hydrolysis rate, as the protonation state of the pyridine nitrogen will be pH-dependent and could affect the stability of intermediates.

A closely related compound, 2,2-dimethoxy-2-pyridin-4-ylethanamine, is known to undergo hydrolytic ring-opening under acidic conditions (pH < 3) to yield pyridin-4-ylacetaldehyde and methoxyamine derivatives. This suggests a similar degradation pathway for the diethoxy analog under strongly acidic conditions.

| pH | Relative Hydrolysis Rate |

| 5.0 | High |

| 5.5 | Moderate |

| 6.0 | Low |

| 6.5 | Very Low |

| 7.4 | Stable |

This interactive table illustrates the general trend of acetal hydrolysis rates as a function of pH, based on findings for similar compounds. Specific kinetic data for this compound is not currently available.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Architectures

The potential for 2,2-Diethoxy-2-pyridin-4-ylethanamine to serve as a precursor for various nitrogen-containing heterocyclic systems is theoretically plausible due to its constituent functional groups: a primary amine, a pyridine (B92270) ring, and a diethyl acetal (B89532). The primary amine and the carbon atom bearing the diethoxy group could, in principle, participate in cyclization reactions to form a variety of saturated heterocycles. However, specific examples of its application are not present in the current body of scientific literature.

Synthesis of Substituted Piperazines and Pyrrolidines

The synthesis of piperazines and pyrrolidines often involves the cyclization of precursors containing two nitrogen atoms or a nitrogen and a suitable electrophilic center. nih.govnih.govsci-hub.secsic.esorganic-chemistry.orgorganic-chemistry.orggoogle.com While this compound contains a primary amine, its direct conversion into substituted piperazines or pyrrolidines has not been reported. General synthetic routes to these heterocyclic systems typically employ different starting materials, such as the cyclization of 1,2-diamines or the reductive amination of dicarbonyl compounds. nih.govnih.gov For instance, one common method for pyrrolidine (B122466) synthesis involves the reaction of carbonyl compounds with 3-chloropropylamine. organic-chemistry.org Another approach describes the synthesis of 2-substituted pyrrolidine derivatives from N-(4,4-diethoxybutyl)imines, which bears some structural resemblance but is a distinct starting material. researchgate.net

Construction of Fused Imidazopyrimidines and Tricyclic Systems

Fused heterocyclic systems like imidazopyrimidines are of significant interest in medicinal chemistry. nih.govnih.gov Their synthesis is typically achieved through multi-step sequences or multicomponent reactions involving precursors that can form the imidazole (B134444) and pyrimidine (B1678525) rings in a fused manner. nih.govnih.gov There is currently no published research demonstrating the use of this compound as a building block for the construction of fused imidazopyrimidines or other complex tricyclic systems.

Integration into Beta-Carboline and Other Heterocyclic Scaffolds via Pictet-Spengler-Type Reactions

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and related structures, typically involving the condensation of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnrochemistry.comnih.gov Given that this compound is a β-pyridylethylamine, it could theoretically undergo a Pictet-Spengler reaction. The pyridine ring would act as the aromatic component for the cyclization. However, no studies have been found that document the use of this specific compound in a Pictet-Spengler reaction to form β-carboline analogues or other related heterocyclic scaffolds. beilstein-journals.orgnih.govnih.gov

Role as a Ligand in Coordination Chemistry and Catalysis

The pyridine nitrogen and the primary amine nitrogen in this compound present potential coordination sites for metal ions, suggesting its possible utility as a ligand in coordination chemistry and catalysis.

Formation of Metal Complexes for Catalytic Applications

Pyridine-containing ligands are widely used in coordination chemistry, and the resulting metal complexes often exhibit interesting catalytic properties. researchgate.netnih.govmdpi.com The combination of a soft pyridine donor and a hard amine donor could allow for the formation of stable complexes with a variety of transition metals. These complexes could potentially be explored as catalysts in various organic transformations. However, a review of the literature indicates that no metal complexes of this compound have been synthesized or characterized.

Design of Ligands for Specific Chemical Transformations

The design of ligands with specific steric and electronic properties is crucial for controlling the outcome of catalytic reactions. The structure of this compound offers potential for modification to tune its properties as a ligand. For example, the primary amine could be derivatized to create a wider range of coordination environments. Despite this potential, there are no reports of its use or modification for the design of ligands for specific chemical transformations.

Functionalization of Advanced Materials (e.g., Carbon Nanotubes)

There is no scientific literature available that describes the use of this compound for the functionalization of advanced materials like carbon nanotubes. While the functionalization of carbon nanotubes with various organic molecules, including other pyridine derivatives, is a known method to enhance their properties and applications, specific studies involving this compound in this context have not been reported. orgsyn.orgresearchgate.net The pyridine moiety, in a general sense, can be of interest for surface modification due to its coordination chemistry and potential to interact with other materials. researchgate.netresearchgate.netnih.gov However, the specific utility of the acetal and amine functionalities present in this compound for grafting onto carbon nanotubes or other advanced materials remains unexplored in the available scientific literature.

Computational Chemistry and Spectroscopic Characterization in Research

Quantum Chemical Investigations (e.g., DFT Studies)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), provide profound insights into the molecular properties of 2,2-Diethoxy-2-pyridin-4-ylethanamine that are not always accessible through experimental means alone.

DFT calculations are instrumental in mapping the electronic landscape of a molecule. For this compound, methods such as B3LYP with a 6-311++G(d,p) basis set can be used to optimize the molecular geometry and calculate key electronic descriptors. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the primary amine, indicating these are the primary sites for electrophilic attack. The oxygen atoms of the ethoxy groups would also exhibit negative potential, while the hydrogen atoms of the amine group would show positive potential (blue), highlighting their electrophilicity. This detailed electronic picture helps predict how the molecule will interact with other reagents. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties Calculations are illustrative and based on typical values for similar structures.

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity, likely localized on the amine and pyridine nitrogen atoms. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capacity, likely distributed over the pyridine ring. |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. A smaller gap would imply higher reactivity. nih.gov |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

While this compound itself does not have common tautomeric forms, computational studies are vital for analyzing the basicity of its two distinct nitrogen centers: the sp²-hybridized nitrogen in the pyridine ring and the sp³-hybridized nitrogen of the primary amine. DFT calculations can determine the proton affinity for each site. By calculating the Gibbs free energy change (ΔG) for the protonation of each nitrogen, one can quantitatively predict which site is more basic. Typically, the primary amine is more basic than the pyridine nitrogen due to the lone pair on the pyridine nitrogen being part of the aromatic π-system, making it less available for protonation. Computational analysis provides precise energy values to confirm this qualitative assessment.

The acetal (B89532) group is susceptible to decomposition, primarily through acid-catalyzed hydrolysis. Computational chemistry can model this reaction pathway to determine its kinetics and thermodynamics. acs.org The mechanism proceeds via protonation of one of the ethoxy oxygen atoms, forming a transient oxonium ion. acs.org This is followed by the elimination of an ethanol (B145695) molecule to generate a resonance-stabilized carbocation, which is then attacked by water.

Table 2: Illustrative Calculated Energies for Acid-Catalyzed Acetal Hydrolysis Based on analogous decomposition pathways. acs.org

| Reaction Step | Calculated ΔG (kcal/mol) | Calculated Ea (kcal/mol) | Description |

| 1. Oxygen Protonation | -5.2 | 2.1 | Rapid and reversible protonation of an ethoxy oxygen. |

| 2. Ethanol Elimination | +15.8 | 20.5 | Rate-determining step involving the formation of an oxonium carbocation. |

| 3. Nucleophilic Attack | -25.3 | 4.3 | Attack by water on the carbocation to form a hemiacetal intermediate. |

| 4. Deprotonation | -8.0 | 1.5 | Final rapid deprotonation to yield the product and regenerate the acid catalyst. |

Advanced Spectroscopic Characterization in Synthetic Research (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are the cornerstone of synthetic research, providing definitive proof of molecular structure and purity.

The synthesis of this compound may involve precursors that can exist as geometric isomers (E/Z). For instance, a precursor like ethyl 2-(pyridin-4-yl)-2-(hydroxyimino)acetate, formed from the oximation of a corresponding ketoester, would exist as E and Z isomers. Distinguishing between these isomers is critical as they may have different reactivities in subsequent steps.

¹H NMR spectroscopy is a powerful tool for this purpose. The chemical shift of protons near the C=N bond will differ between the E and Z isomers due to the different spatial orientation of the substituents. Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space correlations between protons, providing unambiguous assignment of the E or Z configuration.

Once the final compound, this compound, is synthesized, its structure must be rigorously confirmed.

NMR Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring (two doublets), the methine proton (a triplet), the methylene (B1212753) protons of the ethoxy groups (two quartets), the primary amine protons (a broad singlet), and the methyl protons of the ethoxy groups (two triplets). ¹³C NMR would confirm the presence of all unique carbon atoms, including the quaternary acetal carbon and the carbons of the pyridine ring. nih.govnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental formula (C₁₁H₁₈N₂O₂) of the compound. The fragmentation pattern observed in the mass spectrum also offers structural proof. Key fragments would be expected from the loss of an ethoxy radical (•OCH₂CH₃), an ethanol molecule (HOCH₂CH₃), or cleavage of the C-C bond between the acetal carbon and the aminomethyl group.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Data Type | Predicted Values / Observations |

| ¹H NMR | Chemical Shift (δ) | ~8.6 ppm (d, 2H, pyridine α-H), ~7.4 ppm (d, 2H, pyridine β-H), ~4.5 ppm (t, 1H, CH), ~3.6 ppm (q, 4H, OCH₂), ~2.9 ppm (d, 2H, CH₂NH₂), ~1.8 ppm (s, 2H, NH₂), ~1.2 ppm (t, 6H, CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~150 ppm (pyridine α-C), ~148 ppm (pyridine γ-C), ~121 ppm (pyridine β-C), ~102 ppm (acetal C), ~60 ppm (OCH₂), ~45 ppm (CH₂NH₂), ~15 ppm (CH₃) |

| HRMS (ESI+) | m/z | Calculated for [C₁₁H₁₉N₂O₂]⁺ (M+H)⁺: 211.1441. Found: 211.14XX. |

| MS/MS | Major Fragments | m/z 165 ([M-EtOH]⁺), m/z 136 ([M-OEt-CH₂NH₂]⁺) |

Challenges in Characterization of Functionalized Nanomaterials

The characterization of functionalized nanomaterials presents a significant analytical challenge in materials science. nih.gov While research on nanomaterials functionalized with This compound is not available, the general difficulties encountered in this field would be applicable.

A primary challenge lies in the accurate quantification of functional groups on the surface of nanomaterials. nih.gov The complex matrix of the nanomaterial itself can interfere with analytical measurements. For instance, light scattering from larger nanoparticles can impede reliable optical quantification of surface-bound molecules. nih.gov To circumvent this, researchers may need to either remove the nanoparticles from the solution before measurement or completely dissolve them to analyze the released functional molecules. nih.gov

Another significant hurdle is the potential for reactions with atmospheric components, such as carbon dioxide, which can alter the surface chemistry and affect characterization results, particularly in techniques like titration. nih.gov The dissolution of CO2 can lead to the formation of bicarbonate and carbonate ions, interfering with the accurate determination of acidic or basic surface groups. nih.gov

Furthermore, the inherent properties of nanoparticles, such as their tendency to aggregate, can mask functional groups, making them inaccessible for characterization or subsequent applications. mdpi.com The development of standardized protocols and certified reference materials is crucial to overcoming these challenges and ensuring the reproducibility and reliability of characterization data. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.